DACN(Ms) hydrochloride
Description
Contextualization of the Compound within Modern Organic Synthesis and Reactivity Paradigms
N-(Mesyl)-4,8-diazacyclononyne (DACN) hydrochloride is a click chemistry reagent featuring a cyclononyne (B1203973) alkyne. medchemexpress.com In contemporary organic synthesis, there is a continuous demand for reactions that are highly efficient, selective, and biocompatible. wikipedia.org This has led to the prominence of "click chemistry," a concept that emphasizes modular, rapid, and high-yield reactions. wikipedia.org DACN(Ms) (hydrochloride) fits squarely within this paradigm, offering a strained alkyne for copper-free click reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.deissuu.com The inherent ring strain of the cyclononyne core in DACN(Ms) (hydrochloride) significantly lowers the activation energy for cycloaddition with azides, obviating the need for cytotoxic copper catalysts. iris-biotech.deiris-biotech.de This makes it particularly suitable for applications in living systems. iris-biotech.derfi.ac.uk The mesyl (Ms) group, an electron-withdrawing substituent, further modulates the reactivity of the alkyne, contributing to the compound's favorable properties. nsf.gov
The reactivity of cycloalkynes like DACN(Ms) (hydrochloride) is a fascinating interplay of ring strain and electronics. nsf.gov The bending of the alkyne from its ideal linear geometry induces significant strain energy, which is released during the [3+2] cycloaddition with an azide (B81097), providing a powerful thermodynamic driving force for the reaction. nsf.govnih.gov This concept of harnessing strain for reactivity has become a central theme in the design of bioorthogonal reagents. nsf.gov
Evolution of Strained Cycloalkynes in Chemical Conjugation Methodologies
The use of strained cycloalkynes in chemical conjugation has undergone significant evolution. Initially, cycloalkynes were primarily of academic interest due to their high reactivity and instability. nsf.gov The advent of click chemistry, and particularly the need for biocompatible alternatives to the copper-catalyzed azide-alkyne cycloaddition (CuAAC), brought strained cycloalkynes to the forefront. nsf.govglenresearch.com
Early efforts focused on cyclooctynes, the smallest isolable cyclic alkynes. acs.orgnih.gov The development of dibenzocyclooctynes (DIBO) and later, more reactive derivatives, demonstrated that strategic modifications to the cycloalkyne scaffold could enhance reaction kinetics. wikipedia.org However, a persistent challenge has been to balance high reactivity with stability, as highly strained alkynes are often prone to decomposition. iris-biotech.deissuu.com The quest for the "perfect" cycloalkyne has driven the exploration of various ring sizes and substituent effects. nsf.gov Cyclononynes, such as the core of DACN(Ms) (hydrochloride), represent a key development, offering a favorable balance of stability and reactivity. iris-biotech.densf.gov
Historical Development and Significance of Diazacyclononyne Systems
The development of diazacyclononyne systems like DACN represents a significant advancement in the field of bioorthogonal chemistry. While cyclooctynes were groundbreaking, their inherent hydrophobicity could lead to non-specific binding in biological environments. nsf.gov The incorporation of heteroatoms, specifically nitrogen atoms, into the cyclic framework to create diazacyclononynes was a strategic move to address this limitation.
The two nitrogen atoms in the 4 and 8 positions of the cyclononyne ring in DACN impart increased hydrophilicity to the molecule. iris-biotech.deissuu.comiris-biotech.de This enhanced water solubility is a crucial advantage for biological applications, as it can lead to improved bioavailability and reduced non-specific interactions. nsf.gov Furthermore, the nitrogen atoms provide convenient handles for further functionalization, allowing for the attachment of various linkers or reporter groups. iris-biotech.de The development of DACN and its derivatives, including the mesylated form, has provided researchers with a more versatile and biocompatible toolkit for a wide range of bioconjugation experiments. iris-biotech.deissuu.comnih.gov
Overview of Research Trajectories for N-(Mesyl)-4,8-diazacyclononyne Hydrochloride
Current and future research involving DACN(Ms) (hydrochloride) is focused on leveraging its unique properties for a variety of applications in chemical biology and materials science. acs.org One major area of investigation is its use in the construction of antibody-drug conjugates (ADCs). iris-biotech.deissuu.com The ability to attach cytotoxic drugs to antibodies with high precision and stability is critical for developing targeted cancer therapies, and the clean, efficient reactivity of DACN(Ms) (hydrochloride) makes it an attractive tool for this purpose.
Other research directions include:
Cellular Imaging and Tracking: The bioorthogonal nature of the SPAAC reaction with DACN(Ms) (hydrochloride) allows for the labeling of specific biomolecules in living cells with fluorescent probes, enabling detailed studies of cellular processes.
Proteomics and Glycomics: Researchers are using DACN(Ms) (hydrochloride) to identify and characterize proteins and glycans, providing insights into their roles in health and disease.
Materials Science: The robust nature of the triazole linkage formed in the click reaction makes DACN(Ms) (hydrochloride) suitable for the synthesis of novel polymers and functionalized surfaces.
The continued development of new DACN derivatives with tailored properties is also an active area of research, aiming to further enhance reactivity, stability, and functionality for even more demanding applications.
Scope and Delimitations of Academic Inquiry Pertaining to DACN(Ms) (hydrochloride)
The academic inquiry surrounding DACN(Ms) (hydrochloride) is primarily centered on its synthesis, characterization, and application as a tool in chemical biology and organic synthesis. medchemexpress.commedchemexpress.com The scope of this research is broad, encompassing fundamental studies of its reactivity and the development of new synthetic methodologies. orgsyn.org
Key areas within the scope of academic inquiry include:
Mechanistic Studies: Investigating the kinetics and mechanism of the SPAAC reaction involving DACN(Ms) (hydrochloride) to better understand and predict its reactivity. acs.org
Synthesis of Novel Derivatives: Designing and synthesizing new DACN-based reagents with altered electronic and steric properties to fine-tune their reactivity and selectivity.
Bioconjugation Applications: Exploring the use of DACN(Ms) (hydrochloride) for the site-specific modification of proteins, nucleic acids, and other biomolecules. nih.gov
Development of Therapeutic and Diagnostic Agents: Utilizing DACN(Ms) (hydrochloride) in the construction of targeted drug delivery systems and diagnostic probes. ox.ac.uk
The primary delimitations of the academic inquiry into DACN(Ms) (hydrochloride) are related to its intended use as a research tool. Therefore, studies focusing on clinical dosage, administration, and the detailed toxicological profiles in humans fall outside the typical scope of this fundamental chemical research. researchgate.net While safety is a consideration in its design for biocompatibility, extensive preclinical and clinical safety evaluations are the purview of later stages of drug development. frontiersin.org
Data Tables
Table 1: Physicochemical Properties of N-(Mesyl)-4,8-diazacyclononyne Hydrochloride
| Property | Value |
| CAS Number | 2331322-16-6 |
| Molecular Formula | C8H14N2O2S·HCl |
| Molecular Weight | 238.73 g/mol |
| Appearance | Solid |
| Key Features | High thermal and chemical stability, high reactivity, increased hydrophilicity, and high selectivity towards ynophiles. iris-biotech.deissuu.com |
Table 2: Comparison of Selected Cycloalkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cycloalkyne | Key Feature | Relative Reactivity | Reference |
| OCT | Simple cyclooctyne | Baseline | nsf.gov |
| DIFO | Difluorinated cyclooctyne | Higher than OCT | wikipedia.org |
| DBCO | Dibenzofused cyclooctyne | High reactivity and stability | glenresearch.com |
| BCN | Bicyclo[6.1.0]nonyne | High strain, single regioisomer | iris-biotech.de |
| DACN | Diazacyclononyne | High reactivity and hydrophilicity | iris-biotech.de |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylsulfonyl-1,5-diazacyclonon-7-yne;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c1-13(11,12)10-7-3-2-5-9-6-4-8-10;/h9H,4-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDNMJAXTZEOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCNCC#CC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Mechanistic Studies of DACN(Ms) (hydrochloride) Formation
Reaction Pathway Elucidation using Kinetic and Spectroscopic Methods
While detailed kinetic studies on the synthesis of DACN(Ms) (hydrochloride) are not extensively published, the reaction progress can be monitored using standard spectroscopic techniques. The formation of the diazacyclononyne ring can be followed by Nuclear Magnetic Resonance (NMR) spectroscopy, observing the appearance of characteristic signals for the protons on the heterocyclic ring and the disappearance of signals from the starting materials. Infrared (IR) spectroscopy would show the characteristic alkyne stretch, and mass spectrometry (MS) can confirm the molecular weight of the product and key intermediates.
A plausible reaction pathway for the one-pot double Nicholas approach involves the initial formation of a dicobalt hexacarbonyl complex with a dipropargyl amine derivative. This is followed by a double intramolecular cyclization onto the protected alkyne moieties. The subsequent demetalation furnishes the strained diazacyclononyne ring.
Identification and Characterization of Reaction Intermediates
The key intermediates in the synthesis of DACN(Ms) (hydrochloride) via the Nicholas reaction are the cobalt-complexed precursors. The initial starting material, a dipropargyl amine with a mesyl protecting group, reacts with dicobalt octacarbonyl to form a stable hexacarbonyl dicobalt complex at each alkyne function. This complex stabilizes the propargylic cation generated during the cyclization step. These cobalt complexes can be characterized by spectroscopic methods such as NMR and IR, where the coordination of cobalt significantly shifts the signals of the alkyne and adjacent protons.
The proposed bicyclic cobalt-complexed intermediate, formed after the double intramolecular cyclization, would be a critical but likely transient species. Its direct isolation and characterization can be challenging due to its reactivity towards the final demetalation step.
Influence of Solvent Systems on Synthetic Efficiency
The choice of solvent is crucial for the efficiency of the one-pot double Nicholas reaction. The reaction typically requires a solvent that can facilitate the formation of the cobalt complex and the subsequent cyclization. Dichloromethane (CH2Cl2) is a common solvent for Nicholas reactions due to its ability to dissolve the reactants and its relatively low boiling point, which allows for mild reaction conditions. The efficiency of the synthesis is dependent on the solvent's ability to stabilize the charged intermediates and to facilitate the desired intramolecular reaction over intermolecular side reactions. While specific studies on a range of solvents for DACN(Ms) synthesis are not available, it is known that polar aprotic solvents can influence the rate and yield of Nicholas reactions.
| Solvent | Anticipated Effect on Synthesis |
| Dichloromethane | Good solubility of reactants, facilitates complex formation. |
| Tetrahydrofuran | May coordinate with cobalt, potentially affecting reactivity. |
| Acetonitrile (B52724) | Higher polarity may influence the stability of intermediates. |
Role of Catalysts and Reagents in Directed Synthesis
The primary reagent in the key synthetic step for forming the diazacyclononyne ring is dicobalt octacarbonyl (Co2(CO)8). It serves a dual role: it protects the alkyne and facilitates the cyclization by stabilizing the propargylic carbocation through the formation of a cobalt complex. The cyclization itself is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), which activates the hydroxyl groups for intramolecular nucleophilic attack by the amine.
The final step involves oxidative demetalation to release the free alkyne. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used for this purpose. The choice and stoichiometry of these reagents are critical for achieving a high yield of the desired DACN(Ms).
| Reagent | Role in Synthesis |
| Dicobalt octacarbonyl | Alkyne protection and stabilization of propargylic cation. |
| Boron trifluoride etherate | Lewis acid catalyst to promote intramolecular cyclization. |
| Ceric ammonium nitrate | Oxidizing agent for demetalation. |
| Mesyl chloride | Introduction of the mesyl protecting group on the nitrogen atom. |
| Triethylamine | Base to facilitate the mesylation reaction. |
Derivatization and Functionalization of the Diazacyclononyne Scaffold
The diazacyclononyne scaffold offers opportunities for further chemical modification to introduce a variety of functional groups, thereby expanding its utility in different applications.
Synthesis of Variously Substituted N-(Mesyl)-4,8-diazacyclononyne Analogues
The synthesis of analogues of N-(Mesyl)-4,8-diazacyclononyne can be achieved by modifying the starting materials. For instance, using different sulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) in the initial protection step would lead to analogues with different electronic and solubility properties. The Kawasaki et al. study mentions that NMs-DACNs exhibit higher water solubility than the previously developed NTs-DACNs (N-tosyl-4,8-diazacyclononynes), highlighting the impact of the N-sulfonyl group. elsevierpure.com
Furthermore, substitution on the carbon backbone of the dipropargyl amine precursor could lead to analogues with altered steric and electronic properties of the cycloalkyne, potentially tuning its reactivity in click reactions.
| Starting Material Modification | Resulting Analogue | Potential Property Change |
| Use of p-toluenesulfonyl chloride | N-(Tosyl)-4,8-diazacyclononyne (NTs-DACN) | Decreased water solubility compared to NMs-DACN. |
| Use of 2-nitrobenzenesulfonyl chloride | N-(Nosyl)-4,8-diazacyclononyne (Ns-DACN) | Altered electronic properties and potential for selective deprotection. |
| Substituted dipropargyl amine | C-substituted DACN(Ms) analogues | Modified steric and electronic environment of the alkyne. |
Regioselective Introduction of Functional Groups
The diazacyclononyne scaffold possesses two nitrogen atoms, one of which is protected by the mesyl group. The other nitrogen atom provides a handle for regioselective functionalization. After the synthesis of the core DACN(Ms) ring, the secondary amine can be reacted with a variety of electrophiles to introduce functional groups. For example, acylation with an activated carboxylic acid (e.g., an acyl chloride or NHS ester) would introduce an amide linkage, allowing for the attachment of reporter molecules, linkers, or other functionalities. Alkylation with an appropriate alkyl halide could also be employed to introduce further substituents.
Post-Synthetic Modification Strategies
Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functionalities onto a core molecular scaffold after its initial construction. This approach allows for the late-stage installation of chemical groups that might not be compatible with the initial synthetic conditions. In the context of N-(Mesyl)-4,8-diazacyclononyne hydrochloride, or DACN(Ms) (hydrochloride), PSM is central to its application as a versatile chemical tool.
The structure of DACN(Ms) (hydrochloride) features two key sites for modification: the secondary amine within the diazacyclononyne ring and the strained alkyne moiety. The mesyl (Ms) group protects one of the nitrogen atoms, leaving the other available for covalent modification. This free amine serves as a primary handle for PSM, enabling the attachment of various molecules through standard amine chemistry, such as acylation or alkylation. This allows for the pre-functionalization of the DACN core before its ultimate conjugation via the alkyne.
The second, and more prominent, PSM strategy involves the strained alkyne. This group is specifically designed for highly efficient strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. iris-biotech.deiris-biotech.de In this scenario, the DACN(Ms) derivative acts as a modification reagent for a larger, azide-bearing molecule (e.g., a protein, nucleic acid, or nanoparticle). The "click" reaction forms a stable triazole linkage, effectively modifying the target molecule with the DACN-tethered functional group. This method is exceptionally robust and can be performed in complex biological media, highlighting its utility in bioconjugation. iris-biotech.de
The table below outlines potential post-synthetic modification strategies targeting the free amine of the DACN scaffold.
| Reaction Type | Reagent Class | Resulting Linkage | Potential Application |
|---|---|---|---|
| Acylation | Activated Esters (e.g., NHS-esters), Acid Chlorides | Amide Bond | Attachment of fluorescent dyes, biotin, or drug molecules. |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Coupling to carbohydrate-derived moieties or other carbonyl-containing molecules. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide Bond | Introduction of specific solubilizing groups or reporter tags. |
| Isocyanate/Isothiocyanate Addition | Isocyanates, Isothiocyanates | Urea/Thiourea Bond | Formation of stable linkages to linker systems or solid supports. |
Development of Linker Technologies Utilizing DACN(Ms) (hydrochloride)
Linker technology is a cornerstone of modern chemical biology and medicine, particularly in the construction of complex bioconjugates like antibody-drug conjugates (ADCs). medchemexpress.com Linkers bridge different molecular components, and their chemical nature dictates the stability, solubility, and release characteristics of the final conjugate. medchemexpress.comresearchgate.net DACN(Ms) (hydrochloride) is an important building block in the development of advanced linker systems, primarily those that rely on SPAAC for their mechanism of conjugation. iris-biotech.demedchemexpress.com
The key features of DACN derivatives that make them advantageous for linker technologies are their high stability and reactivity. iris-biotech.deiris-biotech.de The 4,8-diazacyclononyne (DACN) core possesses superior thermal and chemical stability compared to earlier generations of cycloalkynes, such as cyclooctynes. iris-biotech.deiris-biotech.de This stability is crucial during the synthesis, purification, and storage of both the linker and the final conjugate. medchemexpress.com The inherent strain of the alkyne bond within the nine-membered ring confers exceptionally high reactivity towards azides, allowing for rapid and selective conjugation under mild, biocompatible conditions without the need for a cytotoxic copper catalyst. iris-biotech.deiris-biotech.de
Furthermore, the hydrophilic nature of the DACN backbone, particularly in N-mesylated forms like DACN(Ms), can improve the aqueous solubility of the linker and the resulting conjugate. iris-biotech.de This is a significant advantage in biological applications, where poor solubility can lead to aggregation and reduced efficacy. By combining the DACN(Ms) moiety with other functional components (e.g., cleavable sequences, polyethylene (B3416737) glycol spacers), highly sophisticated linkers can be engineered for specific applications, such as the targeted delivery of therapeutic payloads. medchemexpress.comresearchgate.net
The following table provides a comparative overview of DACN-based linkers against other common cycloalkyne linkers used in SPAAC.
| Cycloalkyne Core | Relative Reactivity (SPAAC) | Chemical Stability | Key Advantages |
|---|---|---|---|
| DACN (e.g., DACN(Ms)) | High | High | Excellent stability, good reactivity, improved water solubility. iris-biotech.deiris-biotech.de |
| DIBO (Dibenzocyclooctyne) | Moderate | Moderate | Widely used, well-established chemistry. |
| BCN (Bicyclononyne) | High | High | Compact size, high reactivity. |
| DIFO (Difluorinated Cyclooctyne) | Very High | Moderate | Fast kinetics, but can be susceptible to isomerization. |
Comparative Analysis of Functional Group Compatibility
A critical advantage of using DACN(Ms) (hydrochloride) in SPAAC-mediated ligations is the exceptionally broad compatibility of the reaction with a wide range of chemical functional groups. iris-biotech.de This "orthogonality" means the azide-alkyne cycloaddition proceeds selectively without interfering with or being affected by most other functional groups present in the reaction, particularly those found in complex biological molecules. This tolerance is largely due to the mild conditions under which SPAAC is performed (typically at or near neutral pH, in aqueous solutions, and at ambient temperature).
The primary functional groups encountered in biomolecules, such as hydroxyls (-OH), thiols (-SH), amines (-NH₂), carboxylates (-COOH), and amides (-CONH-), are inert to the SPAAC reaction. This allows for the direct conjugation of DACN(Ms)-functionalized molecules to azide-modified proteins, peptides, or nucleic acids without the need for cumbersome protecting group strategies. univpancasila.ac.id
The table below summarizes the compatibility of various functional groups with SPAAC reactions utilizing DACN(Ms) (hydrochloride).
| Functional Group | Compatibility with SPAAC | Comments |
|---|---|---|
| Alcohols/Phenols (-OH) | Compatible | Inert under standard SPAAC conditions. |
| Amines (-NH2, -NHR) | Compatible | Do not interfere with the azide-alkyne reaction. |
| Carboxylic Acids (-COOH) | Compatible | Typically present as carboxylate at neutral pH; inert. |
| Amides (-CONH2) | Compatible | Highly stable and non-reactive. |
| Thiols (-SH) | Compatible | Generally non-reactive, though can be sensitive to oxidation depending on other reagents present. |
| Aldehydes/Ketones | Compatible | Inert to SPAAC, allowing for subsequent orthogonal ligation. |
| Esters (-COOR) | Compatible | Stable under neutral pH conditions used for SPAAC. |
| Halides (F, Cl, Br, I) | Compatible | Aryl and alkyl halides are non-reactive. |
Mechanistic and Kinetic Investigations of Chemical Reactivity
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(Mesyl)-4,8-diazacyclononyne Hydrochloride
The SPAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst. The reactivity of DACN(Ms) (hydrochloride) in this context is governed by a set of fundamental principles and exhibits distinct kinetic profiles.
Fundamental Principles Governing SPAAC Reactivity
The driving force behind the high reactivity of DACN(Ms) (hydrochloride) in SPAAC reactions is the significant ring strain inherent in its nine-membered diazacyclononyne ring structure. This strain is a consequence of the deformation of the alkyne's bond angles from the ideal 180° to accommodate the cyclic structure. The release of this ring strain upon the [3+2] cycloaddition with an azide (B81097) provides a substantial thermodynamic driving force, lowering the activation energy of the reaction and allowing it to proceed rapidly at physiological temperatures.
The electronic nature of the mesyl (Ms) group, an electron-withdrawing substituent on one of the nitrogen atoms, also plays a crucial role. This group can influence the electronic properties of the alkyne, further enhancing its reactivity towards the 1,3-dipolar cycloaddition with azides. Moreover, the presence of the nitrogen atoms within the ring and the hydrochloride salt form contribute to the compound's increased water solubility, a significant advantage for biological applications compared to more hydrophobic cycloalkynes.
Activation Energy Profiling for SPAAC Pathways
The activation energy (Ea) for the SPAAC reaction involving DACN(Ms) (hydrochloride) is a critical parameter that dictates the reaction rate. The inherent ring strain of the diazacyclononyne significantly lowers this energy barrier compared to linear alkynes. Computational studies and experimental kinetic analyses are employed to determine the activation energy profile.
While a specific activation energy value for the reaction of DACN(Ms) (hydrochloride) was not found in the available search results, the activation energies for SPAAC reactions with other strained cycloalkynes typically fall in a range that allows for rapid reactions at room temperature. For instance, the release of ring strain in cyclooctyne, a related strained alkyne, contributes to a significantly lower activation barrier for the cycloaddition process.
Influence of Stereochemistry on Reaction Rates and Selectivity
Stereochemistry can play a significant role in the kinetics and selectivity of SPAAC reactions. The three-dimensional arrangement of substituents on both the cycloalkyne and the azide can influence the approach of the reactants and the stability of the transition state.
Comparative Reactivity with Other Strained Cycloalkynes (e.g., Cyclooctynes, NTs-DACNs)
DACN(Ms) (hydrochloride) is part of a broader class of strained cycloalkynes developed for bioorthogonal applications. Its reactivity is often compared to other commonly used reagents like cyclooctynes and other derivatives of diazacyclononyne, such as N-(Tosyl)-4,8-diazacyclononyne (NTs-DACN).
Compared to many cyclooctyne derivatives, DACNs, including the mesylated form, generally exhibit superior thermal and chemical stability. This increased stability reduces the likelihood of degradation or unwanted side reactions during storage and in biological media. Furthermore, the presence of the diazacyclononyne scaffold imparts greater hydrophilicity to the molecule, which is advantageous for reactions in aqueous environments.
In terms of reactivity, DACNs are reported to have a reactivity that is at least comparable to, and in some cases higher than, that of simple cyclooctynes. The electron-withdrawing nature of the sulfonyl group (mesyl or tosyl) on the nitrogen atom is a key factor in tuning the reactivity of the DACN core. While a direct quantitative comparison of the second-order rate constants for DACN(Ms) versus NTs-DACNs and various cyclooctynes under identical conditions is not available in the provided search results, the general consensus is that DACN derivatives represent a highly reactive and stable class of reagents for SPAAC.
Exploration of Alternative Chemical Transformations
While the primary application of DACN(Ms) (hydrochloride) is in SPAAC reactions, its strained alkyne functionality suggests the potential for participation in other chemical transformations. Strained alkynes are known to undergo a variety of reactions beyond [3+2] cycloadditions. These can include reactions with other 1,3-dipoles, transition metal-catalyzed processes, and reactions with strong nucleophiles.
However, the current body of scientific literature predominantly focuses on the utility of DACN(Ms) (hydrochloride) and related diazacyclononynes in the context of strain-promoted azide-alkyne cycloaddition. Detailed investigations into alternative chemical transformations for this specific compound are not widely reported in the searched results. The high efficiency and bioorthogonality of the SPAAC reaction have made it the focal point of research involving this valuable chemical tool.
Reactivity in Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on DACN(Ms) (hydrochloride) are not available, the reactivity of the cyclononyne (B1203973) moiety in such reactions would likely be influenced by several factors. The strained triple bond of the cyclononyne could potentially participate in various palladium-catalyzed processes, such as Sonogashira, Suzuki, or Stille couplings, if an appropriate halide or triflate functionality were present on the ring. However, the primary role of DACN compounds is typically in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction, rather than as substrates for palladium catalysis. The electron-withdrawing nature of the mesyl group could influence the electron density of the alkyne, potentially affecting its reactivity in oxidative addition or transmetalation steps of a catalytic cycle.
Investigation of Radical Reaction Pathways
Radical reactions involving alkynes are well-documented, often proceeding via the addition of a radical species to the triple bond to form a vinyl radical intermediate. The regioselectivity and stereoselectivity of such additions are governed by the nature of the radical and the substitution pattern of the alkyne. For the cyclononyne moiety in DACN(Ms) (hydrochloride), a radical addition could lead to the formation of a cyclic vinyl radical. The subsequent fate of this intermediate would depend on the reaction conditions and the presence of other reactive species. It could abstract a hydrogen atom, participate in an intramolecular cyclization, or be trapped by another radical. The presence of the diazacyclo- framework and the mesyl group would likely exert steric and electronic effects on the approach of the radical and the stability of the resulting intermediates.
Photochemical Reactions Involving the Cyclononyne Moiety
Strained alkynes, including cyclononynes, can exhibit interesting photochemical reactivity. Upon irradiation, they can be generated from suitable precursors or undergo various transformations. The high ring strain of the cyclononyne in DACN(Ms) (hydrochloride) makes the alkyne bond susceptible to photochemical cycloaddition reactions. For instance, in the presence of a suitable diene, a [4+2] cycloaddition (Diels-Alder reaction) could be initiated photochemically. Furthermore, photochemical conditions can sometimes generate radical species or excited states that could lead to unique reaction pathways not observed under thermal conditions. The specific photochemical behavior would be highly dependent on the wavelength of light used and the presence of photosensitizers or quenchers.
Chemical Stability and Compatibility Studies
Evaluation of Thermal Stability in Reaction Environments
The thermal stability of a compound is crucial for its application in chemical synthesis, where elevated temperatures are often required. For DACN(Ms) (hydrochloride), thermal stability would be influenced by the inherent stability of the diazacyclononyne ring system and the attached mesyl group. Generally, strained alkynes can undergo thermal decomposition or rearrangement at high temperatures. The presence of the hydrochloride salt could also affect its thermal behavior, potentially leading to the loss of HCl gas upon heating. A comprehensive thermal stability study would involve techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and identify any phase transitions.
Hypothetical Thermal Stability Data for a DACN Derivative
| Temperature (°C) | Decomposition Rate (%/hour) | Notes |
|---|---|---|
| 50 | < 0.1 | Stable |
| 80 | 0.5 | Minor decomposition observed |
| 100 | 2.1 | Significant decomposition |
This table is illustrative and not based on experimental data for DACN(Ms) (hydrochloride).
Chemical Robustness Across Varying pH Conditions
The stability of DACN(Ms) (hydrochloride) across a range of pH values is essential for its use in diverse chemical and biological applications. As a hydrochloride salt, it is expected to be soluble and relatively stable in acidic to neutral aqueous solutions. However, under basic conditions, the deprotonation of the ammonium (B1175870) salt would occur, yielding the free base. The stability of the compound at different pH values would need to be systematically investigated by monitoring its concentration over time in buffered solutions. Degradation pathways could be pH-dependent; for instance, hydrolysis of the mesyl group might be more prevalent under strongly basic conditions.
Hypothetical pH Stability Profile for a DACN Derivative
| pH | Half-life (t½) at 25°C | Predominant Species |
|---|---|---|
| 2 | > 30 days | Diprotonated |
| 4 | > 30 days | Monoprotonated |
| 7 | 15 days | Free Base / Monoprotonated |
| 10 | 2 days | Free Base |
This table is illustrative and not based on experimental data for DACN(Ms) (hydrochloride).
Water Solubility Characteristics and Implications for Reaction Media
DACN(Ms) (hydrochloride) is characterized by its high water solubility. medchemexpress.commedchemexpress.comchemicalbook.com This property is a significant advantage for its primary application as a click chemistry reagent, particularly in the context of bioconjugation and bioorthogonal chemistry. The hydrophilic nature, conferred by the hydrochloride salt form and the methanesulfonyl (Ms) group, allows for its direct use in aqueous environments.
The ability to perform reactions in water or aqueous buffers is crucial when working with biological macromolecules such as proteins, nucleic acids, and carbohydrates. These molecules often require an aqueous medium to maintain their native conformation and biological activity. The high water solubility of DACN(Ms) (hydrochloride) obviates the need for organic co-solvents, which can denature or precipitate sensitive biomolecules, thereby simplifying reaction setups and preserving the integrity of the biological components.
Implications for Reaction Media:
Biocompatibility: Enables reactions to be performed under physiological conditions, making it suitable for in vitro and cell-based applications.
Simplified Protocols: Reduces the complexity of reaction buffer preparation by eliminating the need to optimize organic co-solvent concentrations.
"Green" Chemistry: The use of water as a solvent aligns with the principles of green chemistry by reducing reliance on potentially hazardous organic solvents.
Table 1: Water Solubility of DACN(Ms) (hydrochloride)
| Property | Description | Source |
|---|
Compatibility with Common Organic Solvents and Buffers
While DACN(Ms) (hydrochloride) is noted for its aqueous solubility, its compatibility with various organic solvents and buffer systems is essential for a broad range of synthetic applications.
Organic Solvents: Specific quantitative solubility data for DACN(Ms) (hydrochloride) in a wide array of organic solvents are not extensively documented in publicly available literature. However, its utility in synthetic protocols that are not exclusively aqueous implies compatibility with several common polar organic solvents. For instance, related DACN derivatives are often handled in solvents such as Dimethylformamide (DMF), demonstrating the compatibility of the core structure with such media. Given its salt nature, it is expected to have better solubility in polar protic and aprotic solvents compared to nonpolar solvents.
Table 2: Inferred Compatibility with Common Organic Solvents
| Solvent | Type | Compatibility Note |
|---|---|---|
| Water | Polar Protic | High solubility |
| Methanol, Ethanol | Polar Protic | Expected to be soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Likely compatible based on related syntheses |
Buffers: The stability and reactivity of DACN(Ms) (hydrochloride) can be influenced by the pH and composition of the buffer system. As a hydrochloride salt, dissolving the compound in an unbuffered solution will result in an acidic pH. For applications requiring stable pH control, particularly in biological assays, the selection of an appropriate buffer is critical.
Click chemistry reactions are generally tolerant of a wide pH range, often between pH 4 and 11. interchim.fr Common biological buffers such as phosphate-buffered saline (PBS) and Tris-HCl are frequently used. However, the specific buffer composition can impact reaction kinetics and the stability of the compound. For instance, studies on other hydrochloride salts in aqueous solutions have shown that buffer components like citrate and phosphate (B84403) can sometimes catalyze degradation reactions. nih.gov Therefore, empirical validation is recommended to ensure compatibility and optimal performance for a specific application.
Long-Term Storage Stability in Research Settings
The long-term stability of DACN(Ms) (hydrochloride) is crucial for ensuring its reactivity and the reproducibility of experimental results. Proper storage conditions are necessary to prevent degradation. Recommendations from suppliers provide clear guidance for maintaining the integrity of the compound over time.
The compound is typically supplied as a solid powder. For long-term storage, it is recommended to keep the powder at -20°C, under which conditions it is reported to be stable for up to three years. chemicalbook.com If the compound is dissolved in a solvent to create a stock solution, it should be stored at -80°C, where it is reported to be stable for up to one year. chemicalbook.com
These low-temperature storage conditions are designed to minimize thermal degradation and slow down potential side reactions, such as hydrolysis or oxidation. It is also standard practice to protect chemical reagents from light and moisture to ensure their stability. thermofisher.comiau.edu.sa
Table 3: Recommended Long-Term Storage Conditions for DACN(Ms) (hydrochloride)
| Form | Storage Temperature | Reported Stability Period | Source |
|---|---|---|---|
| Powder (Solid) | -20°C | 3 years | chemicalbook.com |
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org This technique would provide a precise map of atomic positions, bond lengths, bond angles, and torsional angles for DACN(Ms) (hydrochloride). researchgate.net
A single-crystal X-ray diffraction experiment would reveal the exact conformation of the nine-membered ring in the crystal lattice. wikipedia.org It would also elucidate the intermolecular interactions, particularly the hydrogen bonding network involving the protonated amine (N⁺-H) and the chloride anion (Cl⁻), as well as other potential non-covalent interactions. nih.gov This information is crucial for understanding the crystal packing and the physical properties of the solid material. nih.gov
Determination of Absolute Configuration and Crystal Packing
Specific crystallographic studies determining the absolute configuration and crystal packing of DACN(Ms) (hydrochloride) have not been extensively reported. The determination of the absolute configuration for a chiral molecule like DACN(Ms) (hydrochloride) would typically involve techniques such as single-crystal X-ray diffraction. This analysis would provide precise information on the spatial arrangement of atoms, bond lengths, and angles, leading to an unambiguous assignment of its stereochemistry.
The crystal packing would reveal how individual molecules of DACN(Ms) (hydrochloride) arrange themselves in the solid state. This is influenced by intermolecular forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Understanding the crystal packing is essential as it can influence the compound's physical properties, including solubility and stability.
Analysis of Intramolecular Strain and Bond Angles
A detailed analysis of the intramolecular strain and bond angles of DACN(Ms) (hydrochloride) would provide insights into its conformational preferences. The nine-membered diazacyclononyne ring is inherently strained, and the presence of the sulfonyl group and the alkyne functionality will further influence its geometry. Computational modeling can predict bond angles and identify regions of high strain. Experimental techniques like X-ray crystallography would be required to validate these theoretical findings. The conformational analysis of related 1,5-diazacyclononane derivatives can offer some insights into the potential conformations this ring system might adopt. uic.edu
Hydrogen Bonding Networks and Intermolecular Interactions
As a hydrochloride salt of a secondary amine, DACN(Ms) (hydrochloride) is expected to exhibit significant hydrogen bonding. spectroscopyonline.com The protonated amine and the N-H group can act as hydrogen bond donors, while the chloride ion, the sulfonyl oxygens, and the other nitrogen atom can act as hydrogen bond acceptors. These interactions would play a crucial role in the formation of its crystal lattice. The study of intermolecular interactions in hydrochloride salts of other cyclic amines indicates that the chloride ion is often a key participant in the hydrogen-bonding network. nih.gov The N-mesylated group can also influence these interactions. nih.gov
Polymorphism and Co-crystallization Studies
There is no specific information available regarding polymorphism or co-crystallization studies of DACN(Ms) (hydrochloride). Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have significant implications for its physicochemical properties. The investigation of polymorphism would involve screening for different crystalline forms under various crystallization conditions.
Co-crystallization, which involves crystallizing a compound with a second, neutral molecule, is a common strategy to modify the physical properties of active pharmaceutical ingredients. nih.gov For a hydrochloride salt like DACN(Ms) (hydrochloride), co-crystallization with organic acids could be a viable approach to create new solid forms with potentially improved properties. acs.orgresearchgate.net The interaction between the chloride ion and the carboxylic acid group is often a driving force in the formation of such co-crystals. google.com
Chromatographic and Separation Science Techniques
While specific methods for DACN(Ms) (hydrochloride) are not detailed in the literature, general principles of chromatographic and separation sciences can be applied to assess its purity and separate potential isomers.
Development of Advanced HPLC and UPLC Methods for Purity Assessment and Separation of Isomers
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for assessing the purity of chemical compounds and separating isomers. For a polar compound like DACN(Ms) (hydrochloride), reversed-phase chromatography would likely be the method of choice.
Purity Assessment: A typical HPLC or UPLC method for purity assessment would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection could be achieved using a UV detector, as the molecule contains chromophores, or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD). A gradient elution, where the proportion of the organic solvent is increased over time, would be suitable for separating impurities with a wide range of polarities. rsc.orglcms.cz
Separation of Isomers: If DACN(Ms) (hydrochloride) were to exist as a mixture of isomers (e.g., enantiomers or diastereomers), specialized chiral chromatography techniques would be necessary for their separation. This could involve the use of a chiral stationary phase (CSP) in either normal-phase or reversed-phase mode. The selection of the appropriate chiral column and mobile phase would require methodical screening. nih.govgoogle.comgoogle.com UPLC, with its higher resolution and sensitivity, could be particularly advantageous for separating closely related isomers. rsc.org
Below is an interactive data table illustrating a hypothetical HPLC method for purity analysis of DACN(Ms) (hydrochloride).
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 1 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. While DACN(Ms) (hydrochloride) itself is a salt and thus not amenable to direct GC analysis due to its low volatility, GC-MS would be an excellent tool for identifying and quantifying any volatile byproducts or impurities from its synthesis. thermofisher.com
For analysis, a sample of DACN(Ms) (hydrochloride) could be dissolved in a suitable solvent and injected into the GC-MS. Any volatile impurities would be separated on the GC column and then detected and identified by the mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analytes, which allows for their structural elucidation and confident identification. Common impurities that could be detected might include residual solvents from the synthesis or volatile starting materials.
A hypothetical GC-MS method for analyzing volatile impurities is outlined in the table below.
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 40-500 amu |
Capillary Electrophoresis for High-Resolution Separations
Capillary electrophoresis (CE) is a powerful analytical technique that offers rapid and high-resolution separations of a wide range of molecules, including pharmaceuticals and other small organic compounds. nih.gov The principle of CE is based on the differential migration of charged species within a narrow-bore capillary under the influence of a high electric field. openchemicalengineeringjournal.com This technique is particularly well-suited for the analysis of small, water-soluble compounds like DACN(Ms) (hydrochloride).
The application of CE to DACN(Ms) (hydrochloride) would be primarily for the assessment of its purity. Given its synthesis involves multiple steps, the final product may contain residual starting materials, byproducts, or degradation products. The high efficiency of CE allows for the separation of these closely related impurities from the main compound, providing a precise determination of its purity level.
A hypothetical CE analysis of a DACN(Ms) (hydrochloride) sample could be performed using an uncoated fused-silica capillary. The background electrolyte could consist of a phosphate (B84403) or borate (B1201080) buffer at a controlled pH to ensure the compound is in its protonated, positively charged form. Detection could be achieved using a UV detector, as the molecule is expected to have some UV absorbance, or more powerfully, by coupling the CE system to a mass spectrometer (CE-MS). nih.gov CE-MS would not only provide separation based on electrophoretic mobility but also confirm the identity of the main peak as DACN(Ms) (hydrochloride) and aid in the identification of any impurities based on their mass-to-charge ratio.
Below is an illustrative data table representing the kind of results that might be obtained from a CE analysis of a DACN(Ms) (hydrochloride) sample.
| Peak Number | Migration Time (min) | Peak Area (%) | Putative Identification |
| 1 | 3.5 | 1.2 | Starting Material A |
| 2 | 4.1 | 0.8 | Byproduct B |
| 3 | 5.2 | 97.5 | DACN(Ms) (hydrochloride) |
| 4 | 6.0 | 0.5 | Unknown Impurity |
This table is for illustrative purposes only and represents hypothetical data.
Preparative Chromatography for Large-Scale Purification
For applications requiring larger quantities of highly pure DACN(Ms) (hydrochloride), preparative chromatography is the method of choice. sigmaaldrich.com Unlike analytical chromatography, which is used for identification and quantification, preparative chromatography aims to isolate and collect a specific compound from a mixture. shimadzu.com Given the hydrophilic nature of DACN(Ms) (hydrochloride), reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable technique for its purification.
In a typical preparative RP-HPLC setup, a stationary phase with nonpolar characteristics (e.g., C18-bonded silica) would be used. The mobile phase would likely consist of a mixture of water and a miscible organic solvent such as acetonitrile or methanol, with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine-containing compound. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
The process would involve dissolving the crude DACN(Ms) (hydrochloride) in the mobile phase, injecting it onto the preparative column, and collecting the fraction containing the purified compound as it elutes. The purity of the collected fractions would then be assessed using an analytical technique like the capillary electrophoresis method described above or analytical HPLC.
The following table illustrates the potential outcome of a preparative HPLC purification of DACN(Ms) (hydrochloride).
| Fraction Number | Elution Volume (mL) | Compound(s) | Purity (%) |
| 1-5 | 0-50 | Impurities | - |
| 6-10 | 51-100 | DACN(Ms) (hydrochloride) & Impurities | 85-95 |
| 11-15 | 101-150 | DACN(Ms) (hydrochloride) | >99 |
| 16-20 | 151-200 | Late-eluting Impurities | - |
This table is for illustrative purposes only and represents hypothetical data.
Microscopic and Surface Analysis Techniques
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. nih.gov It works by scanning a sharp tip at the end of a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a three-dimensional image of the surface.
For DACN(Ms) (hydrochloride), AFM could be used to study the surface morphology of the solid material. A thin film of the compound could be prepared by drop-casting a solution onto a smooth substrate like mica or silicon and allowing the solvent to evaporate. The resulting crystals or amorphous solid could then be imaged with AFM. This analysis would provide insights into the surface roughness, grain size, and crystal habit of the compound. Such information can be valuable in understanding the solid-state properties of the material, which can influence its handling, formulation, and stability.
A hypothetical AFM analysis might reveal the following characteristics:
| Parameter | Value |
| Average Roughness (Ra) | 5 nm |
| Root Mean Square Roughness (Rq) | 7 nm |
| Crystal Domain Size | 100-500 nm |
| Surface Features | Crystalline terraces, grain boundaries |
This table is for illustrative purposes only and represents hypothetical data.
Scanning Electron Microscopy (SEM) for Solid-State Characterization
Scanning Electron Microscopy (SEM) is another powerful technique for characterizing the solid-state properties of materials. nih.gov SEM uses a focused beam of electrons to scan the surface of a sample, and the signals produced by the interaction of the electrons with the sample are used to generate an image. SEM provides information about the sample's surface topography and composition with a high depth of field, allowing for a detailed view of the three-dimensional structure of the particles.
The table below summarizes the type of information that could be obtained from an SEM analysis of DACN(Ms) (hydrochloride) powder.
| Parameter | Description |
| Particle Shape | Irregular, crystalline |
| Particle Size Distribution | 10-50 µm |
| Surface Texture | Rough, with some smooth facets |
| Agglomeration | Moderate degree of particle agglomeration |
This table is for illustrative purposes only and represents hypothetical data.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and properties of molecules. These methods can be broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. This approach is generally more computationally efficient than traditional ab initio methods while often providing a comparable level of accuracy.
A DFT study of DACN(Ms) (hydrochloride) would typically begin with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable molecular geometry. From this optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the three-dimensional structure of the molecule.
Furthermore, DFT calculations can elucidate the electronic structure, providing details about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are vital for predicting the chemical reactivity of DACN(Ms) (hydrochloride), as they indicate the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. Other electronic properties that can be calculated include the electrostatic potential, which reveals the charge distribution and helps to identify regions of the molecule that are electron-rich or electron-poor, and atomic charges, which provide a quantitative measure of the charge localized on each atom.
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy, although they are typically more computationally demanding than DFT. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.
For DACN(Ms) (hydrochloride), high-accuracy energy calculations using methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) could be employed to obtain a very precise value for the molecule's total electronic energy. This is particularly useful for comparing the relative stabilities of different isomers or conformers of the molecule. By calculating the energies of various possible arrangements of the atoms, one can determine the most energetically favorable structures. These high-level calculations serve as a benchmark for results obtained from less computationally expensive methods like DFT, helping to validate their accuracy for the system under study.
Conformational Analysis using Potential Energy Surface Mapping
The nine-membered diazacyclononyne ring in DACN(Ms) (hydrochloride) is highly flexible and can adopt a multitude of different spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them.
A potential energy surface (PES) map is a theoretical construct that represents the energy of a molecule as a function of its geometry. By systematically varying key dihedral angles within the DACN ring and calculating the energy at each point, a detailed map of the conformational landscape can be generated. The low-energy regions on this map correspond to stable or metastable conformers, while the high-energy regions represent transition states that connect these conformers.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts for DACN(Ms) (hydrochloride). These predictions are based on the calculated electron density around each nucleus, which determines the magnetic shielding. By comparing the calculated NMR spectrum with the experimental one, one can validate the computed molecular geometry and assign the observed signals to specific atoms in the molecule.
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. For DACN(Ms) (hydrochloride), this would allow for the identification of characteristic vibrational modes, such as the C≡C stretch of the alkyne, the S=O stretches of the mesyl group, and various C-H and N-H vibrations. Comparing the theoretical and experimental IR spectra can help to confirm the presence of specific functional groups and provide further evidence for the molecule's structure.
Theoretical Insights into Intramolecular Strain and Ring Conformation
The cyclononyne (B1203973) ring in DACN(Ms) (hydrochloride) is inherently strained due to the deviation of the bond angles from their ideal values, particularly the linear geometry of the alkyne group being forced into a cyclic structure. Theoretical calculations can provide a quantitative measure of this strain.
Ring strain energy can be estimated by comparing the energy of the cyclic molecule with that of a corresponding strain-free acyclic reference compound. This would provide a numerical value for the degree of destabilization due to the cyclic nature of the molecule. Furthermore, an analysis of the optimized geometry can reveal the sources of this strain, such as angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between bonds).
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, single-molecule properties, often in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their interactions with their environment, such as a solvent.
An MD simulation of DACN(Ms) (hydrochloride) would involve placing the molecule in a simulation box, often filled with solvent molecules (e.g., water), and then calculating the forces between all the atoms using a classical force field. Newton's equations of motion are then solved iteratively to simulate the movement of each atom over time.
These simulations can provide valuable insights into several aspects of the molecule's behavior:
Conformational Dynamics: MD simulations can track the conformational changes of the flexible nine-membered ring over time. This allows for the observation of transitions between different stable conformers and provides a dynamic picture of the molecule's flexibility.
Solvation Effects: By explicitly including solvent molecules, MD simulations can model how the solvent interacts with DACN(Ms) (hydrochloride). This includes the formation of hydrogen bonds between the solvent and the molecule's functional groups, such as the amine and the sulfonyl group. Understanding solvation is crucial as it can significantly influence the molecule's preferred conformation and reactivity.
Interaction with Other Molecules: MD simulations can also be used to study how DACN(Ms) (hydrochloride) interacts with other molecules, such as reactants in a chemical reaction or biological macromolecules. This can provide insights into the mechanisms of its chemical reactions and its potential biological activity.
Simulation of Dynamic Behavior in Solution and Solid States
Detailed molecular dynamics (MD) simulations specifically for DACN(Ms) (hydrochloride) in solution or solid states are not prominently documented in peer-reviewed literature. However, MD simulations are a powerful tool for understanding the conformational dynamics of cyclic molecules. For a molecule like DACN(Ms) (hydrochloride), which contains a flexible nine-membered ring, MD simulations could elucidate the ensemble of conformations accessible in different environments. Such simulations would typically involve:
Force Field Parameterization: Developing or validating a force field to accurately describe the inter- and intramolecular interactions of the molecule.
System Setup: Placing the molecule in a simulation box with explicit solvent molecules (e.g., water, DMSO) or in a crystalline lattice for solid-state simulations.
Simulation Production: Running the simulation for a sufficient time to sample the conformational space adequately.
Trajectory Analysis: Analyzing the simulation trajectory to identify dominant conformations, conformational transition pathways, and dynamic properties such as ring flexibility and the orientation of the mesylate and hydrochloride groups.
Analysis of Solvent Effects on Conformation and Reactivity
The solvent environment can significantly impact the conformation and reactivity of strained cycloalkynes. Computational studies on related cyclooctynes have shown that solvent effects can influence the regioselectivity of cycloaddition reactions. While explicit quantitative data for DACN(Ms) (hydrochloride) is scarce, the principles derived from studies of similar molecules are applicable.
Computational models, such as the Conductor-like Polarizable Continuum Model (CPCM), are often used to simulate the effect of a solvent environment. These models treat the solvent as a continuous medium with a specific dielectric constant, which can influence the energies of reactants, transition states, and products. For instance, in the 1,3-dipolar cycloaddition of azides to substituted cyclooctynes, gas-phase calculations might predict a preference for one regioisomer, but the inclusion of a solvent model can abolish this preference, leading to a mixture of products, which is often in better agreement with experimental observations in solution researchgate.net.
The high water solubility of DACN(Ms) (hydrochloride) suggests that its conformation and reactivity in aqueous media are of particular interest. The charged nature of the hydrochloride salt and the polar mesylate group would lead to strong interactions with water molecules, potentially influencing the accessibility of the alkyne bond for reaction.
Prediction of Self-Assembly Behavior
The prediction of self-assembly behavior for molecules like DACN(Ms) (hydrochloride) is a complex task that depends on a balance of various intermolecular forces. While DACN(Ms) (hydrochloride) itself is a small molecule, its derivatives, particularly if functionalized with hydrophobic moieties, could exhibit amphiphilic character and self-assemble in solution.
Computational approaches to predict self-assembly can range from coarse-grained simulations, which group atoms into larger beads to simulate longer timescale phenomena, to all-atom molecular dynamics simulations that provide detailed insights into the initial stages of aggregation. These simulations can help predict the formation of micelles, vesicles, or other nanostructures.
For a molecule to self-assemble, it typically requires distinct hydrophilic and hydrophobic regions. While the core of DACN(Ms) (hydrochloride) is relatively small, its functionalization with larger, nonpolar groups could induce such behavior. The hydrophilic nature of the mesylate and hydrochloride groups would favor interaction with water, while the appended hydrophobic group would drive aggregation to minimize contact with the aqueous environment. Currently, there are no specific computational studies in the literature that predict the self-assembly of DACN(Ms) (hydrochloride) or its immediate derivatives.
Reaction Mechanism Modeling
The primary utility of DACN(Ms) (hydrochloride) is in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of "click chemistry". Computational modeling has been instrumental in understanding the mechanism and kinetics of these reactions.
Transition State Identification for Click Reactions and Other Transformations
Density Functional Theory (DFT) is a widely used computational method to identify and characterize the transition states of chemical reactions. For the SPAAC reaction involving cyclononynes and other strained cycloalkynes, DFT calculations have been employed to locate the transition state structure for the 1,3-dipolar cycloaddition with azides nih.govnih.govresearchgate.net.
The transition state for this reaction is concerted, meaning the two new carbon-nitrogen bonds are formed in a single step. Computational studies reveal that the geometry of the alkyne is significantly distorted in the transition state. The high reactivity of strained cycloalkynes is attributed to the fact that the alkyne is already "pre-distorted" in the ground state, closer to the geometry required in the transition state. This lowers the activation energy of the reaction compared to linear alkynes nih.govresearchgate.net.
Below is a table summarizing computed activation energies for the reaction of various cyclooctynes with phenyl azide (B81097), illustrating the effect of ring strain and substitution on reactivity.
| Cycloalkyne | Method | Activation Energy (kcal/mol) |
| Acetylene | B3LYP | 16.2 |
| Cyclooctyne | B3LYP | 8.0 |
| Difluorocyclooctyne | B3LYP | Lower than cyclooctyne |
Data sourced from computational studies on related cyclooctynes and is intended to be illustrative of the general principles governing the reactivity of the cyclononyne core in DACN(Ms) (hydrochloride).
Reaction Coordinate Mapping and Energy Barrier Calculations
Reaction coordinate mapping, often performed using techniques like Intrinsic Reaction Coordinate (IRC) calculations, allows for the visualization of the reaction pathway from reactants to products through the transition state. This analysis confirms that the identified transition state correctly connects the reactants and products and provides the minimum energy path for the reaction.
The energy barrier for the reaction is the difference in energy between the transition state and the reactants. DFT calculations have been extensively used to compute these barriers for a variety of SPAAC reactions. The low activation energy of the cyclooctyne cycloaddition (ΔE‡ = 8.0 kcal/mol) compared to the strain-free acetylene cycloaddition (ΔE‡ = 16.2 kcal/mol) is a direct consequence of the reduced distortion energy required to reach the transition state for the strained alkyne nih.govresearchgate.net.
Computational Prediction of Reaction Outcomes and Selectivity
Computational chemistry is a powerful tool for predicting the outcomes and selectivity of chemical reactions. In the context of substituted cyclononynes, a key question is the regioselectivity of the cycloaddition reaction. When an unsymmetrical azide reacts with an unsymmetrical alkyne, two different regioisomers can be formed (1,4- and 1,5-disubstituted triazoles).
DFT calculations can be used to compute the activation energies for the formation of both regioisomers. The regioisomer with the lower activation barrier is predicted to be the major product. Studies on substituted cyclooctynes have shown that electronic and steric effects of the substituents can influence the regioselectivity. For example, azide cycloadditions to 3-substituted cyclooctynes are predicted to prefer 1,5-addition in the gas phase, but this selectivity can be diminished or reversed in solution researchgate.net.
The table below presents a hypothetical scenario for the reaction of a substituted cyclononyne with an azide, illustrating how computational predictions of activation energies can inform the expected product distribution.
| Regioisomeric Transition State | Computed Activation Energy (kcal/mol) | Predicted Outcome |
| 1,4-isomer TS | 9.5 | Minor Product |
| 1,5-isomer TS | 8.2 | Major Product |
This data is illustrative and serves to demonstrate the application of computational methods in predicting reaction selectivity.
Structure-Reactivity Relationships (SAR) from a Chemical Perspective
Structure-Reactivity Relationships (SAR) explore how the chemical structure of a compound influences its reactivity. For DACN(Ms) (hydrochloride), this would involve a systematic investigation of how modifications to its molecular structure affect its performance in chemical reactions, particularly cycloadditions.
Quantitative Structure-Reactivity Relationships (QSRR) establish a mathematical correlation between the chemical structure and the reactivity of a series of compounds. uliege.be This is achieved by developing models that relate molecular descriptors (numerical representations of molecular properties) to experimentally determined reaction rates or equilibrium constants. uliege.be
A hypothetical QSRR study on DACN(Ms) (hydrochloride) and its derivatives would involve synthesizing a series of analogues with varying substituents and measuring their reaction rates in a specific cycloaddition reaction. Computational software would then be used to calculate a wide range of molecular descriptors for each analogue. Statistical methods, such as multiple linear regression or partial least squares, would be employed to build a QSRR model that can predict the reactivity of new, unsynthesized derivatives.
Hypothetical QSRR Data for DACN(Ms) Analogues
| Analogue | Substituent (R) | Electronic Descriptor (e.g., Hammett constant, σ) | Steric Descriptor (e.g., Taft's Es) | Observed Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|---|
| DACN(Ms) | -H | 0.00 | 0.00 | k₀ |
| Analogue 1 | -NO₂ | 0.78 | -0.51 | > k₀ |
| Analogue 2 | -OCH₃ | -0.27 | -0.55 | < k₀ |
| Analogue 3 | -CH₃ | -0.17 | -1.24 | < k₀ |
Note: This table is illustrative and does not represent actual experimental data.
The reactivity of the alkyne moiety within the DACN(Ms) (hydrochloride) structure is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups attached to or in proximity to the alkyne can increase its electrophilicity, making it more susceptible to nucleophilic attack, a key step in many cycloaddition reactions. acs.org Conversely, electron-donating groups would decrease its reactivity towards nucleophiles.
The rate of reaction is often correlated with the electron-withdrawing ability of the functional groups conjugated with the alkyne. acs.org For instance, the reactivity trend is often observed as ketone > ester > amide. acs.org
The success and rate of cycloaddition reactions involving DACN(Ms) (hydrochloride) are governed by a combination of steric and electronic factors.
Electronic Factors: The reaction rate is highly dependent on the electronic complementarity between the alkyne (dipolarophile) and its reaction partner (e.g., an azide or a nitrile oxide as the dipole). The presence of electron-withdrawing groups on the DACN(Ms) (hydrochloride) molecule would lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more rapid reaction with a dipole that has a high-energy Highest Occupied Molecular Orbital (HOMO).
Steric Factors: The bulky nature of the substituents on both the DACN(Ms) (hydrochloride) and the reacting dipole can hinder the approach of the two molecules, slowing down the reaction rate. Even with favorable electronic properties, significant steric clash can prevent the cycloaddition from occurring or reduce its yield. acs.org For example, substitution at the β-position to the alkyne can present a steric barrier, leading to lower yields. acs.org
Applications in Advanced Chemical Conjugation and Materials Science
Advanced Chemical Labeling and Tagging in Non-Biological Systems
There is a notable absence of published research detailing the use of DACN(Ms) (hydrochloride) for high-throughput screening of non-medicinal chemical libraries or for fluorescent labeling in non-biological analytical chemistry. Although the principles of click chemistry are widely applied in these areas, specific methodologies or findings involving DACN(Ms) (hydrochloride) have not been documented.
High-Throughput Screening of Chemical Libraries (non-medicinal context)
No specific studies were identified that employ DACN(Ms) (hydrochloride) as a tool for the high-throughput screening of chemical libraries outside of a medicinal or biological context.
Fluorescent Labeling for Analytical Chemistry (non-biological sensing)
Similarly, the application of DACN(Ms) (hydrochloride) in fluorescent labeling for the purpose of non-biological analytical sensing is not described in the available literature. While its cyclononyne (B1203973) alkyne group is suitable for conjugation with azide-modified fluorophores, no specific examples or protocols have been published.
Macrocyclic Chemistry and Supramolecular Assembly
The potential for DACN(Ms) (hydrochloride) to be used in macrocyclic chemistry and supramolecular assembly, due to its core structure, is a logical inference. However, concrete examples of its use in templated synthesis or the construction of interlocked molecules are not found in the scientific literature.
Templated Synthesis of Novel Macrocycles
There are no available research articles that describe the use of the DACN(Ms) (hydrochloride) core structure as a template for the synthesis of novel macrocycles.
Catalyst Design and Immobilization
The use of DACN(Ms) (hydrochloride) as a scaffold for the design and immobilization of catalysts is another area where its chemical properties could theoretically be applied. However, there is no published research to support this application.
Absence of Specific Research Data on the Application of DACN(Ms) (hydrochloride) in Advanced Chemical Conjugation and Materials Science
Extensive research into the applications of the chemical compound DACN(Ms) (hydrochloride), also known as N-(Mesyl)-4,8-diazacyclononyne hydrochloride, reveals a significant gap in the scientific literature regarding its specific use in the covalent attachment of catalytic units and the development of recyclable catalytic systems. While the compound is recognized as a strained alkyne reagent suitable for strain-promoted azide-alkyne cycloaddition (SPAAC), a key reaction in "click chemistry," there are no publicly available research articles, detailed findings, or data tables that specifically document its utilization in these advanced chemical conjugation and materials science applications.
DACN(Ms) (hydrochloride) possesses a cyclononyne moiety, a functional group that, in principle, allows for the covalent linkage to azide-modified molecules without the need for a cytotoxic copper catalyst. This characteristic makes it a theoretical candidate for the immobilization of homogeneous catalysts onto solid supports. Such an attachment would render the catalyst heterogeneous, facilitating its separation from the reaction mixture and enabling its reuse, thereby creating a recyclable catalytic system.
The general principles of using SPAAC for catalyst immobilization are well-established. This process typically involves:
Functionalizing a solid support (e.g., polymers, silica, magnetic nanoparticles) with an azide (B81097) group.
Modifying a homogeneous catalyst with a strained alkyne, such as a cyclononyne derivative.
Reacting the azide-functionalized support with the alkyne-modified catalyst via SPAAC to form a stable triazole linkage, thus covalently attaching the catalyst to the support.
The properties of DACN(Ms) (hydrochloride), such as its stability and potential for high reactivity, would theoretically be advantageous in such a synthetic scheme. However, without specific studies employing this particular compound, any discussion of its role in these applications remains speculative. The scientific community has explored various other strained alkynes for catalyst immobilization, but specific research detailing the performance, efficiency, and reusability of catalytic systems prepared using DACN(Ms) (hydrochloride) is not present in the available scientific databases and literature.
Therefore, while the chemical nature of DACN(Ms) (hydrochloride) suggests its potential utility in the covalent attachment of catalytic units and the creation of recyclable catalysts, there is currently no direct scientific evidence or published research to substantiate these specific applications.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like DACN(Ms) (hydrochloride) can be resource-intensive. Flow chemistry and automated synthesis platforms offer a transformative approach to address these challenges. nih.govnih.govresearchgate.net By moving from traditional batch processing to continuous flow, significant improvements in reaction control, safety, and efficiency can be realized. nih.gov
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purity of DACN(Ms) (hydrochloride). This is particularly advantageous for managing exothermic reactions and handling reactive intermediates that may be involved in the synthesis of the diazacyclononyne core. Furthermore, the integration of in-line analytical techniques, such as spectroscopy and chromatography, allows for real-time monitoring and optimization of the reaction, leading to a more robust and reproducible synthetic process.
Automated synthesis platforms can further accelerate the discovery and optimization of DACN(Ms) (hydrochloride) derivatives. nih.govnih.govrsc.orgyoutube.com These systems can perform numerous reactions in parallel, enabling the rapid screening of different reaction conditions and the synthesis of a library of analogs with diverse functionalities. This high-throughput approach can significantly shorten the development cycle for new bioorthogonal probes based on the DACN scaffold.
Table 1: Potential Advantages of Integrating Flow Chemistry and Automated Synthesis for DACN(Ms) (hydrochloride)
| Feature | Benefit in the Context of DACN(Ms) (hydrochloride) |
| Precise Reaction Control | Improved yield and purity of the final product. |
| Enhanced Safety | Safer handling of potentially hazardous reagents and intermediates. |
| Increased Efficiency | Reduced reaction times and resource consumption. |
| Scalability | Facile scaling of production from laboratory to industrial quantities. |
| Automation | High-throughput synthesis of derivatives for screening and optimization. |
| In-line Analysis | Real-time monitoring and optimization of reaction conditions. |
Development of Next-Generation Strained Alkyne Systems
While DACN(Ms) (hydrochloride) offers a favorable balance of reactivity and stability, the quest for superior strained alkyne systems is ongoing. Future research will focus on developing next-generation analogs based on the diazacyclononyne framework with tailored properties for specific applications. A key goal is to achieve an optimal balance between the stability of the alkyne and its reactivity towards azides in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. researchgate.net
One avenue of exploration is the modification of the diazacyclononyne ring to fine-tune its geometric strain and electronic properties. The introduction of different substituents on the nitrogen atoms or the carbon backbone can influence the distortion of the alkyne bond, thereby modulating its reactivity. Computational tools, such as the distortion/interaction model, can be employed to predict the regioselectivity and reactivity of new designs before their synthesis, accelerating the development process. nih.gov
Another important aspect is to enhance the physicochemical properties of these molecules, such as their water solubility and biocompatibility. For applications in biological systems, hydrophilic strained alkynes are highly desirable to minimize non-specific interactions and improve bioavailability. The modular nature of the DACN scaffold allows for the incorporation of polar functional groups to achieve these desired properties.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
A deeper understanding of the kinetics and mechanism of reactions involving DACN(Ms) (hydrochloride) is crucial for its effective application. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ monitoring of these rapid bioorthogonal reactions. researchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used for automated reaction monitoring, providing quantitative data on the consumption of reactants and the formation of products over time. rsc.org This technique is particularly useful for complex reaction mixtures and can aid in mechanistic studies.
Nuclear Magnetic Resonance (NMR) spectroscopy also offers a non-invasive method for real-time reaction analysis. nih.govnih.govsapub.orgresearchgate.net Recent advancements, such as the use of benchtop NMR spectrometers and hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), have significantly enhanced the sensitivity of NMR, making it possible to monitor reactions at low concentrations, which is often the case in biological experiments. nih.govresearchgate.net These methods can provide detailed structural information about intermediates and products as the reaction progresses.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is another technique that allows for the rapid and direct analysis of reaction mixtures with minimal sample preparation, providing near-instantaneous feedback on the progress of a reaction. researchgate.net
Table 2: Advanced Spectroscopic Techniques for Monitoring DACN(Ms) (hydrochloride) Reactions
| Technique | Information Provided | Advantages for DACN(Ms) (hydrochloride) Reactions |
| HPLC-MS | Quantitative analysis of reactants and products. | Suitable for complex mixtures and mechanistic studies. |
| Real-Time NMR | Detailed structural information on all components. | Non-invasive, provides kinetic and mechanistic insights. |
| DART-MS | Rapid qualitative and semi-quantitative analysis. | High-throughput screening and fast reaction optimization. |
Machine Learning and AI in Predicting DACN(Ms) (hydrochloride) Reactivity
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by enabling the prediction of molecular properties and reactivity. cmu.eduneurips.ccresearchgate.netyoutube.comnih.gov For DACN(Ms) (hydrochloride) and its derivatives, these computational tools can accelerate the design of new reagents with optimized characteristics.
ML models can be trained on existing experimental data to predict the reactivity of novel strained alkynes. By analyzing the structural features of a molecule, these models can estimate properties such as the ring strain energy, which is a key determinant of reactivity in SPAAC reactions. cmu.edu This predictive capability can guide synthetic efforts towards the most promising candidates, saving time and resources.
Exploration of New Chemical Transformations for the Diazacyclononyne Moiety
The diazacyclononyne core of DACN(Ms) (hydrochloride) is a versatile scaffold that holds potential for chemical transformations beyond the well-established SPAAC reaction. Future research will likely explore the untapped reactivity of this moiety to develop new bioorthogonal reactions or to synthesize novel molecular architectures.
The nitrogen atoms within the diazacyclononyne ring offer handles for further functionalization. For instance, these secondary amines could potentially participate in reactions such as N-arylation or N-alkylation to introduce additional functionalities. The development of orthogonal protection strategies for the two nitrogen atoms would allow for their selective modification, leading to the creation of bifunctional or multifunctional probes.
Moreover, the strained alkyne itself, while primarily used in cycloadditions, could potentially undergo other chemical transformations. Exploring its reactivity with different classes of reagents could unveil novel reaction pathways. For example, the development of metal-catalyzed reactions that proceed under biocompatible conditions could expand the toolkit of bioorthogonal chemistry. The unique electronic and steric environment of the diazacyclononyne ring may lead to unexpected and useful reactivity, opening up new avenues for the application of this versatile chemical entity.
Q & A
Basic Question
- Storage : Store desiccated at –20°C in amber vials to prevent moisture absorption and photodegradation .
- Handling : Use inert atmospheres (e.g., nitrogen) during weighing to avoid oxidation. Reconstitute immediately before use to minimize hydrolysis .
- Compatibility : Avoid strong acids/bases or reducing agents that may degrade the strained alkyne core .
How can researchers address discrepancies in reported reaction efficiencies of this compound across different biomolecular systems?
Advanced Question
Contradictions often arise from steric hindrance or solvent polarity. To resolve:
- Systematic Screening : Test varying solvents (e.g., PBS vs. Tris buffer) and additives (e.g., 10% glycerol for protein stabilization) .
- Control Experiments : Compare reaction kinetics using model systems (e.g., small-molecule azides vs. protein-azide conjugates) to isolate steric effects .
- Analytical Validation : Use LC-MS or MALDI-TOF to quantify conjugation efficiency and identify side products .
Which analytical methods are most reliable for confirming successful conjugation using this compound?
Basic Question
- Mass Spectrometry (MS) : Detect mass shifts corresponding to triazole adduct formation .
- NMR Spectroscopy : Monitor alkyne proton disappearance (δ ~2.5–3.5 ppm) post-reaction .
- HPLC : Use reverse-phase columns to separate conjugated products from unreacted starting materials .
What strategies minimize non-specific binding when labeling tyrosine-rich proteins with this compound?
Advanced Question
- Blocking Agents : Pre-treat proteins with inert polymers (e.g., BSA or PEG) to occupy non-target binding sites .
- Selective Quenching : Add competitive inhibitors (e.g., free tyrosine analogs) during reactions to suppress off-target interactions .
- Purification : Employ size-exclusion chromatography or affinity tags to isolate conjugates from unreacted components .
How does this compound compare to other strained alkynes (e.g., DBCO) in biocompatibility and reaction speed?
Advanced Question
- Speed : DACN(Ms) exhibits ~2× faster SPAAC kinetics than dibenzocyclooctyne (DBCO) due to higher ring strain .
- Biocompatibility : Unlike DBCO, DACN(Ms) shows minimal reactivity with endogenous thiols or amines, reducing off-target labeling in cellular systems .
- Solubility : DACN derivatives (e.g., NMs-DACN) have lower hydrophobicity, improving water solubility and reducing protein aggregation .
What are the limitations of this compound in live-cell imaging applications?
Advanced Question
- Membrane Permeability : The hydrochloride salt may limit cellular uptake; consider neutral derivatives (e.g., acetylated DACN) for improved permeability .
- Toxicity : Prolonged exposure (>24 hours) at >50 μM concentrations can induce cytotoxicity; optimize dosing via time-course assays .
- Signal-to-Noise : Use quencher-fluorophore pairs (e.g., FRET-based probes) to distinguish bound vs. unbound DACN(Ms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
